
Desmethylnaproxen
Overview
Description
O-Desmethylnaproxen belongs to the class of organic compounds known as naphthols and derivatives. These are naphthalene derivatives carrying one or more hydroxyl (-OH) groups at any ring position. O-Desmethylnaproxen is considered to be a practically insoluble (in water) and relatively neutral molecule. O-Desmethylnaproxen has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. In humans, O-desmethylnaproxen is involved in the naproxen action pathway.
Scientific Research Applications
Pharmacokinetics and Metabolism
Pharmacokinetic Studies:
Recent studies have focused on the pharmacokinetics of desmethylnaproxen, particularly in relation to its parent compound, naproxen. A notable study involved administering naproxen to healthy volunteers and subsequently analyzing saliva samples for both naproxen and this compound concentrations over time. The results indicated that this compound accounts for a significant proportion of the drug's metabolites, highlighting its importance in understanding the drug's overall pharmacological profile .
Glucuronidation:
this compound undergoes glucuronidation, a key metabolic pathway that enhances its solubility and excretion. Research has characterized the kinetics of this process using human liver microsomes, identifying specific UDP-glucuronosyltransferase (UGT) isoforms responsible for its conjugation. This information is crucial for predicting individual variability in drug metabolism among different populations .
Immunological Responses
Drug-Induced Liver Injury:
this compound has been implicated in immune-mediated drug-induced liver injury (DILI). Studies have shown that T-cell responses can be activated by this compound in patients with DILI, suggesting that this metabolite may play a role in adverse drug reactions. The activation of CD4+ and CD8+ T-cells upon exposure to this compound indicates a potential mechanism by which NSAIDs can induce immune responses leading to liver damage .
Case Studies
Clinical Observations:
Several case studies have documented the effects of this compound in patients using naproxen chronically. These studies often report variations in liver enzyme levels correlating with the concentrations of this compound, emphasizing the need for monitoring metabolite levels in patients receiving long-term NSAID therapy .
Data Tables
Q & A
Basic Research Questions
Q. What are the standard fluorometric methods for quantifying desmethylnaproxen in biological samples, and how do they account for matrix interference?
- This compound and its parent compound, naproxen, can be quantified in serum and urine using dichloroethane extraction followed by fluorometric analysis at specific excitation/emission wavelengths (349 nm/421 nm for this compound). Serum samples are treated with HCl and dichloroethane, centrifuged, and measured after NaOH extraction. This method avoids chromatographic separation due to distinct fluorescence profiles of the two compounds . Matrix interference (e.g., from bilirubin in jaundiced patients) is minimal, as endogenous fluorescence in serum is low .
Q. What metabolic pathways produce this compound in humans, and which enzymes are involved?
- This compound is a primary metabolite of naproxen via CYP1A2, CYP2C8, and CYP2C9-mediated demethylation. It undergoes Phase II metabolism through glucuronidation (UGT isoforms 1A1, 1A7, 1A9) and sulfation (SULT1A1, 1B1, 1E1). Unlike naproxen, this compound forms both acyl and phenolic glucuronides, increasing its urinary excretion diversity .
Q. How do researchers differentiate between conjugated and unconjugated this compound in pharmacokinetic studies?
- Unconjugated this compound is extracted directly from urine with dichloroethane. For conjugated forms (e.g., glucuronides), urine is incubated with β-glucuronidase/arylsulfatase to hydrolyze bonds before extraction. The difference between total (post-enzyme) and unconjugated levels quantifies conjugated metabolites .
Advanced Research Questions
Q. What experimental strategies mitigate this compound’s photodegradation during fluorometric analysis?
- This compound’s fluorescence decays under prolonged exposure to excitation light (e.g., 20% loss at 0.100 g/L within 5 minutes). Immediate measurement after sample loading and using narrow slit widths (0.5 mm) minimizes degradation. Chininsulfate calibration corrects wavelength drift .
Q. How can contradictory data on this compound’s environmental persistence be resolved in biodegradation studies?
- While this compound is a key intermediate in naproxen biodegradation, its environmental half-life varies due to microbial community differences. Standardized OECD 301 tests under controlled aerobic conditions (e.g., using Phanerochaete chrysosporium) show near-complete degradation within 7 days, but field studies require accounting for pH, temperature, and co-contaminants .
Q. What methodological adjustments improve recovery rates of this compound in complex matrices like jaundiced serum?
- Recovery rates (77.9% for this compound) are optimized by increasing dichloroethane extraction time (20 minutes) and using plastic reaction vessels to reduce adsorption. For hyperbilirubinemic samples, background fluorescence remains negligible (<5% deviation), validating the method’s robustness .
Q. How do researchers validate fluorometric data against chromatographic methods for this compound quantification?
- Cross-validation with HPLC-MS/MS is critical. For example, fluorometric results showing 49.5% urinary recovery of a 750 mg naproxen dose align with gas chromatography data, but discrepancies in conjugated metabolite ratios (e.g., 76.7% vs. 84.5%) highlight the need for enzymatic activity checks (e.g., β-glucuronidase purity) .
Q. Methodological Challenges and Solutions
Q. Why does enzymatic hydrolysis of urine increase fluorescence background in this compound assays?
- Incubation with β-glucuronidase/arylsulfatase releases endogenous fluorophores, doubling background levels. This raises the detection limit (e.g., from 0.15 mg/L to 0.3 mg/L). Solutions include using enzyme blanks and subtracting pre-hydrolysis values .
Q. What statistical approaches address variability in this compound’s pharmacokinetic parameters across populations?
- Non-linear mixed-effects modeling (NONMEM) accounts for inter-subject variability (e.g., elimination half-life: 17.1 ± 2.1 hours). Covariates like age, renal function, and CYP2C9 polymorphisms are incorporated to refine dose-response predictions .
Q. How can in vitro models simulate this compound’s environmental toxicity to aquatic organisms?
Properties
CAS No. |
60756-73-2 |
---|---|
Molecular Formula |
C13H12O3 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
2-(6-hydroxynaphthalen-2-yl)propanoic acid |
InChI |
InChI=1S/C13H12O3/c1-8(13(15)16)9-2-3-11-7-12(14)5-4-10(11)6-9/h2-8,14H,1H3,(H,15,16) |
InChI Key |
XWJUDDGELKXYNO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)O)C(=O)O |
Synonyms |
6-desmethylnaproxen 6-o-demethylnaproxen desmethylnaproxen desmethylnaproxen, (+-)-isomer desmethylnaproxen, (S)-isome |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.